7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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Overview
Description
7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridylmethyl and carboxylic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the synthesis of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting enzyme activity. The pyridylmethyl group may interact with biological receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with different substituents, used in amino acid transport inhibition.
Uniqueness
7-(1-METHYLETHYLIDENE)-3-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-propan-2-ylidene-3-(pyridin-2-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-10(2)14-12-6-7-13(14)16(18(22)23)15(12)17(21)20-9-11-5-3-4-8-19-11/h3-5,8,12-13,15-16H,6-7,9H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGDPQAKJHWENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=N3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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